REACTION_CXSMILES
|
C[Si](C)(C)[O-].[K+:6].[CH3:7][C:8]1[O:12][C:11]([C:13]([O:15]CC)=[O:14])=[N:10][N:9]=1>CCOCC>[CH3:7][C:8]1[O:12][C:11]([C:13]([O-:15])=[O:14])=[N:10][N:9]=1.[K+:6] |f:0.1,4.5|
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
411 mg
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=C(O1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Immediate precipitation
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)C(=O)[O-].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 mg | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |